molecular formula C9H12ClN3O B13920367 N-(2-Chloropyrimidin-4-yl)pivalamide

N-(2-Chloropyrimidin-4-yl)pivalamide

Cat. No.: B13920367
M. Wt: 213.66 g/mol
InChI Key: QEWVRUBNVHHMJY-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-4-yl)pivalamide is a chlorinated pyridine derivative featuring a pivalamide group (2,2-dimethylpropanamide) at the 4-position of the pyridine ring and a chlorine atom at the 2-position. The compound’s structure is characterized by its stability due to the bulky pivaloyl group and the electron-withdrawing chlorine substituent, which influence its reactivity and physical properties.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)7(14)12-6-4-5-11-8(10)13-6/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

QEWVRUBNVHHMJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloropyrimidin-4-yl)pivalamide can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with pivalamide in the presence of a base. The reaction typically takes place in a solvent such as methanol or water at temperatures ranging from 25 to 30°C. The yield of this reaction can be quite high, often exceeding 85% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-4-yl)pivalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(2-Chloropyrimidin-4-yl)pivalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloropyrimidin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Pivalamide Derivatives

Structural and Functional Group Variations

The substituents on the pyridine ring and their positions significantly alter the chemical and physical properties of these compounds. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Selected Pyridine Pivalamide Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
N-(2-Chloropyridin-4-yl)pivalamide Cl (2), pivalamide (4) C10H13ClN2O2 228.68 Base structure; moderate polarity
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Cl (2), OH (3), pivalamide (4) C10H13ClN2O3 244.68 Increased polarity due to -OH group
N-(2-Chloro-3-methylpyridin-4-yl)pivalamide Cl (2), CH3 (3), pivalamide (4) C11H15ClN2O2 242.70 Enhanced hydrophobicity
N-(5-Fluoropyridin-2-yl)pivalamide F (5), pivalamide (2) C10H13FN2O2 212.23 Smaller substituent; lower molecular weight
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Cl (2), CHO (4), I (6), pivalamide (3) C11H12ClIN2O2 366.58 Bulky iodine; potential for cross-coupling

Physicochemical Properties

  • Polarity and Solubility: The introduction of polar groups (e.g., -OH in N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide) increases water solubility compared to non-polar derivatives like N-(2-Chloro-3-methylpyridin-4-yl)pivalamide .
  • Molecular Weight and Stability: Bulky substituents like iodine (e.g., in N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide) increase molecular weight and may enhance stability under certain conditions but reduce solubility .
  • Reactivity : The chlorine atom at position 2 acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Iodine substituents (e.g., in HB180 series compounds) enable participation in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .

Commercial Availability and Pricing

Table 2: Pricing and Availability of Selected Derivatives
Compound Name Catalog Number Price (1 g) Availability
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide HB237-1 $240 Available
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide HB180-1 $500 Available
N-(5-Fluoropyridin-2-yl)pivalamide HB061-1 $240 Available
N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide - - Discontinued
  • Cost Drivers: Compounds with rare substituents (e.g., iodine, cyano) or complex syntheses (e.g., HB180 series) are priced higher . Discontinued products (e.g., N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide) highlight challenges in scalability or demand .

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